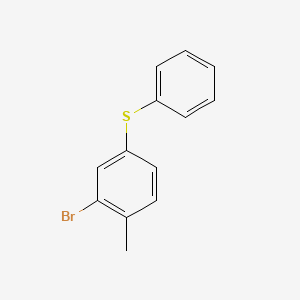
2-Bromo-1-methyl-4-(phenylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-methylphenyl)(phenyl)sulfane is an organic compound that features a bromine atom, a methyl group, and a phenyl group attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromo-4-methylphenyl)(phenyl)sulfane typically involves the bromomethylation of thiols. One efficient method includes using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to minimize the generation of toxic byproducts . This method is advantageous due to its high efficiency and chemo-tolerance.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of bromomethylation and the use of thiols suggest that scalable methods could be developed based on existing synthetic routes.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-4-methylphenyl)(phenyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl sulfide.
Substitution: Various substituted phenyl sulfides depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4-methylphenyl)(phenyl)sulfane has several applications in scientific research:
Biology: Its derivatives may be used in the study of biological systems, especially in understanding sulfur metabolism.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-bromo-4-methylphenyl)(phenyl)sulfane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The bromine atom and the sulfur atom are key sites for chemical reactivity, allowing the compound to undergo oxidation, reduction, and substitution reactions
Comparison with Similar Compounds
- (3-Bromo-4-methylphenyl)(methyl)sulfane
- (3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane
- 4-Bromophenyl methyl sulfone
Comparison: (3-Bromo-4-methylphenyl)(phenyl)sulfane is unique due to the presence of both a bromine atom and a phenyl group attached to the sulfur atom. This combination of functional groups provides distinct reactivity compared to similar compounds, which may have different substituents or lack the phenyl group. The presence of the phenyl group can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
61405-49-0 |
|---|---|
Molecular Formula |
C13H11BrS |
Molecular Weight |
279.20 g/mol |
IUPAC Name |
2-bromo-1-methyl-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11BrS/c1-10-7-8-12(9-13(10)14)15-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
AZLKIKQMIPCZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


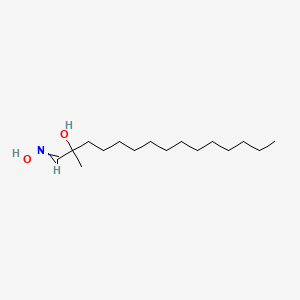
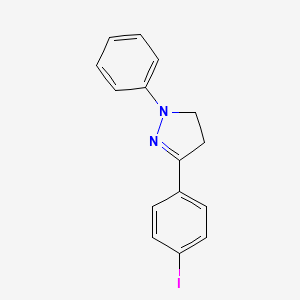
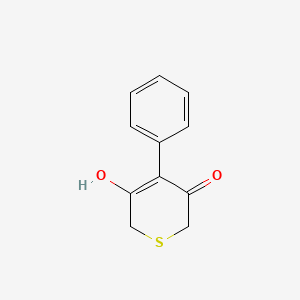
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate](/img/structure/B14589343.png)
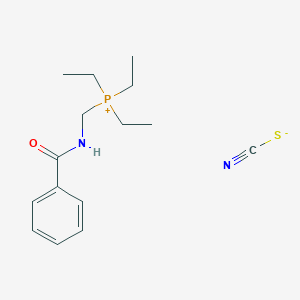
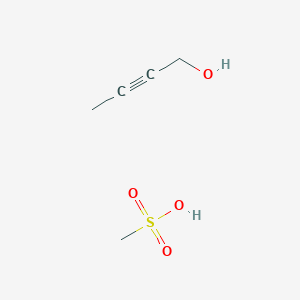
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)

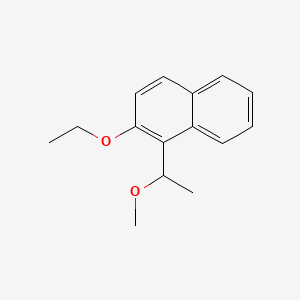

![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
